molecular formula C4H8O4 B098317 4-Deoxythreonic acid CAS No. 15851-58-8

4-Deoxythreonic acid

Cat. No.: B098317
CAS No.: 15851-58-8
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-GBXIJSLDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxythreonic acid can be achieved through various chemical reactions. One common method involves the oxidation of 4-deoxy-D-erythrose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its efficiency and sustainability, as it can be carried out using renewable resources.

Chemical Reactions Analysis

Types of Reactions

4-Deoxythreonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

    Oxidation: Produces various carboxylic acid derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in halogenated or acylated products.

Scientific Research Applications

4-Deoxythreonic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration and the presence of a carboxylic acid group. This structural uniqueness allows it to participate in distinct chemical reactions and biological processes compared to its similar compounds.

Properties

IUPAC Name

(2S,3R)-2,3-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGYXZSURQALL-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283459
Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Deoxythreonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5057-93-2, 15851-58-8
Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
Source CAS Common Chemistry
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Record name 4-Deoxythreonic acid
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Record name rel-(2R,3S)-2,3-Dihydroxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2,3-dihydroxybutanoic acid
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Record name 4-DEOXYTHREONIC ACID
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Record name 4-Deoxythreonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-deoxythreonic acid being identified in human urine?

A: The identification of this compound in human urine, particularly at low concentrations, holds significance for biomarker discovery and systems biology research. [, ] While its specific role in disease remains unclear, its presence in urine suggests it may offer insights into metabolic processes. []

Q2: How was this compound identified in urine?

A: Researchers utilized a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify this compound within the complex mixture of metabolites present in human urine. [, ] This approach allowed for the separation of the compound from other metabolites with similar properties, followed by its structural elucidation using NMR.

Q3: What is the origin of this compound in the body?

A: Studies using stable isotope-labeled L-threonine in an animal model suggest that L-threonine is a precursor to this compound. [] This suggests a metabolic pathway involving L-threonine breakdown contributes to the presence of this compound in urine.

Q4: Are there any links between this compound and specific health conditions?

A: Research indicates that this compound levels in urine were found to be positively correlated with Body Mass Index (BMI). [] This finding suggests a potential association between this compound and metabolic health, although further research is needed to establish a definitive link.

Q5: What analytical techniques are crucial for studying this compound?

A: The effective study of this compound relies heavily on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is employed to quantify this compound and related compounds in urine samples. [] This method enables precise measurement of these metabolites, even at low concentrations. Moreover, the use of HPLC in conjunction with NMR spectroscopy is vital for identifying and structurally characterizing this compound. [, ] This combined approach provides a comprehensive understanding of the compound's presence and characteristics within biological samples.

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